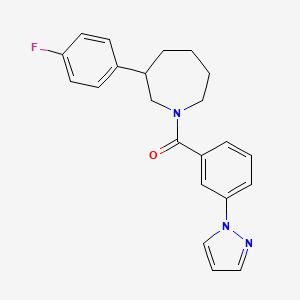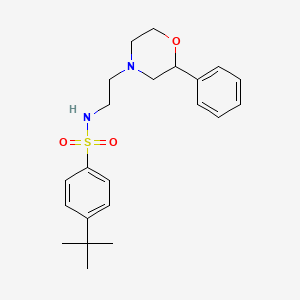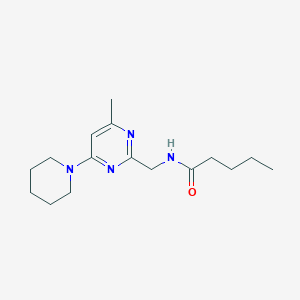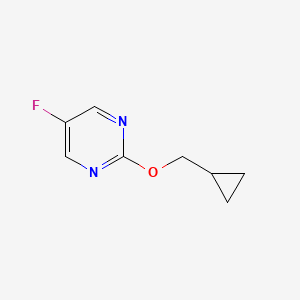![molecular formula C13H23NO3 B2474541 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one CAS No. 1351623-18-1](/img/structure/B2474541.png)
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one” is a derivative of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane . The IUPAC name of the base compound is 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane . It has a molecular weight of 157.21 .
Molecular Structure Analysis
The InChI code for 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 . This provides a detailed description of the molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Structure
- The compound has been synthesized using the Mannich reaction and exhibits growth-regulating activity, as demonstrated by Sharifkanov et al. (2001) (Sharifkanov et al., 2001).
Three-Component Synthesis Applications
- Lisovenko and Dryahlov (2014) developed a method for synthesizing related compounds using a three-component reaction, highlighting the compound's versatility in chemical synthesis (Lisovenko & Dryahlov, 2014).
Novel Synthesis Techniques
- Gravestock and McKenzie (2002) achieved the synthesis and isolation of a diastereomer of a related compound, showcasing innovative synthesis techniques for such compounds (Gravestock & McKenzie, 2002).
Spiroarsoranes Study
- Tapia-Benavides et al. (2010) explored spiroarsoranes, compounds with a similar structure, and their polytopal equilibrium in solution, contributing to the understanding of spiro compounds’ behavior in different environments (Tapia-Benavides et al., 2010).
Antiviral Applications
- Apaydın et al. (2019) synthesized a series of related compounds and evaluated them against human coronavirus, indicating potential antiviral applications (Apaydın et al., 2019).
Anti-Influenza Virus Activity
- Göktaş et al. (2012) synthesized compounds with similar structures and evaluated them for antiviral activity against influenza, demonstrating their potential in antiviral drug development (Göktaş et al., 2012).
Spiroaminals Synthesis Review
- Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, a group of compounds that includes structures similar to the compound (Sinibaldi & Canet, 2008).
Structural Elucidation in Drug Development
- Richter et al. (2022) conducted a structural study of a related compound, contributing to the development of antitubercular drugs (Richter et al., 2022).
Fatty Acid Amide Hydrolase Inhibition
- Meyers et al. (2011) optimized spirocyclic inhibitors, including structures akin to the compound, for inhibiting fatty acid amide hydrolase, relevant in pain management (Meyers et al., 2011).
Antibacterial Evaluation
- Natarajan et al. (2021) synthesized and evaluated similar compounds for antibacterial activity, indicating their potential in combating bacterial infections (Natarajan et al., 2021).
Propiedades
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)10(15)14-6-13(7-14)8-16-12(4,5)17-9-13/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTUPNBEKLDDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C(C)(C)C)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)

![4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid](/img/structure/B2474462.png)
![methyl 2-((2,4-difluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2474465.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)




![[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2474477.png)


